N-methyl-N-octylacetamide
Description
Contextualization of N-methyl-N-octylacetamide within Amide Chemistry Research
Amides are a fundamental functional group in organic chemistry, characterized by a carbonyl group bonded to a nitrogen atom. They are classified as primary, secondary, or tertiary based on the number of carbon-containing groups attached to the nitrogen. This compound, having both a methyl and an octyl group on the nitrogen atom, is a tertiary amide. The properties and reactivity of amides are significantly influenced by the nature of the substituents on both the carbonyl carbon and the nitrogen atom.
The study of amides is crucial due to their prevalence in biological systems (e.g., peptide bonds in proteins) and their wide range of applications in materials science, pharmaceuticals, and as industrial solvents. Research in amide chemistry often focuses on synthesis methods, reactivity, and the physical properties of these compounds. For instance, the synthesis of tertiary amides can be challenging and often requires specific coupling reagents or catalytic systems to achieve high yields.
To understand the chemical environment of this compound, it is useful to consider its simpler analogues, N-methylacetamide and N-octylacetamide. N-methylacetamide is a well-studied compound, often used as a model for the peptide bond in spectroscopic and theoretical studies. wikipedia.org N-octylacetamide, on the other hand, has been investigated for its properties as a surfactant and its role in extraction processes. lookchem.com The combination of the small methyl group and the longer, hydrophobic octyl chain in this compound suggests it may possess unique solubility and interfacial properties.
Interactive Table: Physicochemical Properties of this compound and Related Amides
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | C₁₁H₂₃NO | 185.31 cymitquimica.com |
| N-methylacetamide | C₃H₇NO | 73.09 wikipedia.org |
| N-octylacetamide | C₁₀H₂₁NO | 171.28 nih.gov |
Historical Trajectories and Key Milestones in this compound Scholarly Inquiry
A comprehensive review of scientific literature reveals a notable absence of significant historical milestones or a dedicated trajectory of scholarly inquiry focused specifically on this compound. While the synthesis of amides, in general, has a long history dating back to the 19th century, specific research on this particular tertiary amide is not prominent in historical records.
The synthesis of a related compound, 2-(2-(dioctylamino)-2-oxoethoxy)-N-methyl-N-octylacetamide, has been described in a patent, indicating that this compound can be synthesized and used as a reagent in the creation of more complex molecules. google.com This suggests that its utility may lie primarily as an intermediate in organic synthesis rather than as a compound of interest for its own intrinsic properties.
The historical development of amide chemistry has seen the evolution of numerous synthetic methods. Early methods often involved the reaction of an amine with a carboxylic acid at high temperatures or the use of acyl chlorides. More recent advancements have focused on the development of milder and more efficient coupling reagents and catalytic systems for amide bond formation.
Current Research Landscape and Unaddressed Scientific Questions Concerning this compound
The current research landscape for this compound is sparse. There are no readily available, in-depth studies focusing on its applications, biological activity, or detailed physicochemical characterization. Its primary presence in the scientific domain appears to be as a commercially available chemical intermediate. cymitquimica.com
However, the broader field of tertiary amide research is active. For example, a related compound, 2,2'-(Methylimino)bis(N,N-di-n-octylacetamide), has been investigated for its potential in extraction processes, pharmaceutical formulations, and polymer chemistry. chemimpex.com This highlights the potential for N-substituted amides with long alkyl chains to have interesting and useful properties.
The lack of specific research on this compound presents several unaddressed scientific questions:
Detailed Physicochemical Properties: Beyond its basic molecular formula and weight, a comprehensive characterization of its melting point, boiling point, solubility in various solvents, and spectroscopic data (NMR, IR, Mass Spectrometry) is not readily available in the public domain.
Synthetic Optimization: While it can be synthesized, studies focused on optimizing the synthesis of this compound for yield, purity, and cost-effectiveness are not apparent.
Potential Applications: Given its structure, with both a polar amide group and a nonpolar octyl chain, it could potentially act as a surfactant, a solvent for specific applications, or a precursor for novel materials. These potential applications remain largely unexplored.
Biological Activity: There is no available information on the biological activity or toxicity of this compound.
Structure
3D Structure
Properties
Molecular Formula |
C11H23NO |
|---|---|
Molecular Weight |
185.31 g/mol |
IUPAC Name |
N-methyl-N-octylacetamide |
InChI |
InChI=1S/C11H23NO/c1-4-5-6-7-8-9-10-12(3)11(2)13/h4-10H2,1-3H3 |
InChI Key |
ZQIMLTGSNPWLOO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCN(C)C(=O)C |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Engineering for N Methyl N Octylacetamide
Established Synthetic Pathways for N-methyl-N-octylacetamide
Established methods for the synthesis of tertiary amides like this compound generally rely on the formation of an amide bond between an amine and a carboxylic acid or its derivatives.
The most common and traditional methods for forming amide bonds involve the activation of a carboxylic acid. researchgate.net For the synthesis of this compound, this would typically involve the reaction of N-methyl-N-octylamine with an activated form of acetic acid.
One of the most frequently used strategies is the conversion of the carboxylic acid (acetic acid) into a more reactive derivative, such as an acyl chloride (acetyl chloride) or an acid anhydride (B1165640) (acetic anhydride). researchgate.netscispace.com These activated intermediates then readily react with the secondary amine, N-methyl-N-octylamine, to form the desired this compound. This method is widely employed due to its high reactivity and the often-high yields of the final product. However, these conventional routes can require the use of hazardous reagents like thionyl chloride or oxalyl chloride for the preparation of acyl chlorides, which raises safety and environmental concerns. scispace.com
Another established approach is the use of coupling reagents. These reagents activate the carboxylic acid in situ, facilitating its reaction with the amine. Common coupling agents include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and dicyclohexylcarbodiimide (B1669883) (DCC), as well as phosphonium (B103445) or uronium-based reagents like HATU. ucl.ac.uk While effective, these methods often generate significant amounts of by-product waste, which can complicate purification and have a poor atom economy. researchgate.netucl.ac.uk
A simpler, though often less efficient, method is the direct thermal dehydration of a mixture of the carboxylic acid and the amine. researchgate.netgoogle.com Heating acetic acid and N-methyl-N-octylamine would lead to the formation of the amide and water. This reaction is typically reversible, and the removal of water is necessary to drive the reaction towards the product side. tue.nl
Table 1: Comparison of Conventional Amidation Routes
| Method | Activating Agent/Condition | Advantages | Disadvantages |
|---|---|---|---|
| Acyl Chloride Route | Thionyl chloride, Oxalyl chloride | High reactivity, High yields | Use of hazardous reagents, By-product formation (HCl) |
| Acid Anhydride Route | Acetic anhydride | Readily available, Good yields | Can be less reactive than acyl chlorides |
| Coupling Reagents | EDC, DCC, HATU | Mild reaction conditions | Stoichiometric waste, Cost of reagents ucl.ac.uk |
In addition to the conventional methods, several alternative strategies have been developed for the synthesis of tertiary amides. One such method involves the reaction of nitriles with alcohols. A patented process describes the production of N,N-disubstituted amides by reacting a nitrile with an alcohol in the presence of a specific metal salt catalyst. google.com For this compound, this would conceptually involve the reaction of a suitable nitrile and octanol, though the specific precursors would need to be carefully selected.
Another innovative approach utilizes potassium acyltrifluoroborates (KATs) as starting materials. ethz.chscispace.comrsc.orgresearchgate.netnih.gov These compounds react with amines to form trifluoroborate iminiums (TIMs), which can then be oxidized to the corresponding amide. ethz.chscispace.comrsc.orgresearchgate.netnih.gov This method is notable for its ability to be performed in aqueous conditions and for its tolerance of various functional groups. ethz.chscispace.com The synthesis can be conducted as a one-pot procedure, offering a convenient alternative to traditional coupling methods. ethz.chscispace.comrsc.orgresearchgate.netnih.gov
A copper-catalyzed decyanation reaction of N,N-disubstituted 2-aminomalononitriles presents another alternative pathway to tertiary amides. sioc-journal.cn This strategy features simple reaction conditions and a broad substrate scope. sioc-journal.cn
Novel and Sustainable Synthetic Approaches for this compound
The growing emphasis on green chemistry has spurred the development of more sustainable and environmentally friendly methods for amide synthesis.
Green chemistry principles aim to reduce the environmental impact of chemical processes. sioc-journal.cn In the context of this compound synthesis, this translates to several key areas of focus. One major goal is to avoid the use of poor atom economy reagents, such as those used in traditional coupling methods that generate stoichiometric waste. rsc.org
The development of solvent-free reaction conditions is a significant step towards greener synthesis. scispace.com For instance, a method for amide synthesis has been reported that involves the trituration of a carboxylic acid and urea (B33335) with a boric acid catalyst, followed by direct heating. scispace.com This solvent-less approach minimizes waste and simplifies the workup procedure. scispace.com
The choice of solvent is also a critical consideration. Many common solvents used in amide synthesis, such as N,N-dimethylformamide (DMF) and dichloromethane (B109758) (DCM), are considered hazardous. ucl.ac.uk Research is ongoing to replace these with more benign alternatives.
Catalytic methods are at the forefront of sustainable amide synthesis as they can significantly improve reaction efficiency and reduce waste.
Biocatalysis: The use of enzymes as catalysts for amide bond formation is a rapidly growing area. rsc.org Hydrolase enzymes, in particular, can be used in low-water systems to drive the reaction towards amide synthesis. rsc.org ATP-dependent enzymes, coupled with ATP recycling systems, also show promise for efficient amidation in aqueous media. rsc.org
Organocatalysis: Boric acid and its derivatives have emerged as effective and "green" catalysts for direct amidation. orgsyn.org Boronic acid catalysis allows for the direct and waste-free amidation of carboxylic acids at room temperature. sigmaaldrich.com The catalytic activity of boric acid can be enhanced by the addition of co-catalysts like polyethylene (B3416737) glycol (PEG). orgsyn.org
Metal-based Catalysis: Various metal catalysts have been developed for amide synthesis. Ruthenium complexes can catalyze the dehydrogenative coupling of alcohols and amines to form amides with the liberation of hydrogen gas. sigmaaldrich.com Cobalt-based catalytic systems have been used for the reductive coupling of primary amines and aldehydes with carbon dioxide and hydrogen to produce N,N-disubstituted formamides. acs.org Iron-catalyzed amide formation from the dehydrogenative coupling of alcohols and secondary amines has also been demonstrated. acs.org Furthermore, a patented process details the hydrogenation of N,N-disubstituted amides to tertiary amines using a copper chromite and zeolite catalyst system. google.com
Table 2: Overview of Catalytic Methodologies
| Catalyst Type | Example Catalyst | Reactants | Key Advantages |
|---|---|---|---|
| Biocatalyst | Hydrolase | Carboxylic Acid + Amine | Green, Sustainable rsc.org |
| Organocatalyst | Boric Acid, Boronic Acid | Carboxylic Acid + Amine | Inexpensive, Readily available, Mild conditions orgsyn.orgsigmaaldrich.com |
Process Intensification and Scale-Up Considerations for this compound Synthesis
Process intensification aims to develop smaller, cleaner, and more energy-efficient manufacturing processes. ccdcindia.com For the synthesis of this compound, several strategies can be employed to intensify the process and facilitate scale-up.
Continuous flow technology offers significant advantages over traditional batch processing. rsc.org Flow reactors can improve heat and mass transfer, allow for safer handling of hazardous reagents, and enable more precise control over reaction parameters. rsc.orgacs.org The amidation of methyl esters to produce primary amides has been successfully demonstrated in a continuous flow system. rsc.org For larger-scale production of tertiary amides, continuous flow methods can achieve productivities of over 50 grams per hour. acs.org
Reactive distillation is another process intensification technique where the chemical reactor is also the still. tue.nl This is particularly useful for equilibrium-limited reactions like direct amidation, as the continuous removal of a byproduct (e.g., water) can drive the reaction to completion. tue.nl
Mechanistic Investigations of this compound Formation
The formation of this compound can proceed through various reaction pathways, largely dependent on the starting materials and reaction conditions. Mechanistic studies, including kinetic analyses and computational modeling, have provided insights into the transition states and intermediates involved in these synthetic routes.
A prevalent method for synthesizing N-substituted amides is through the acylation of a secondary amine with an acylating agent. In the case of this compound, this involves the reaction of N-methyloctylamine with an acetyl source, such as acetic anhydride or acetyl chloride. This reaction typically follows a nucleophilic acyl substitution mechanism. The nitrogen atom of N-methyloctylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acetylating agent. This leads to the formation of a tetrahedral intermediate. Subsequently, a leaving group is expelled, resulting in the formation of the this compound product. The efficiency of this process can be influenced by factors such as solvent choice and the presence of a base to neutralize the acidic byproduct. For instance, using a solvent like tetrahydrofuran (B95107) can enhance the reaction rate, and a base such as triethylamine (B128534) can improve the yield by neutralizing the generated acid.
Another mechanistic pathway involves the reaction of diisobutene with acetonitrile (B52724) in the presence of glacial acetic acid to produce N-tert-octylacetamide. This amide can then be hydrolyzed to form tertiary octylamine. google.com While this specific example leads to a related but different amide, the underlying Ritter-type reaction mechanism, where a carbocation is generated from an alkene and trapped by a nitrile, is a plausible route for forming related amides under acidic conditions.
Furthermore, the formation of amides can be catalyzed by various compounds. For example, amidines and guanidines can act as nucleophilic catalysts in acyl transfer reactions. sci-hub.st The catalyst first attacks the acyl donor to form a more reactive N-acyl intermediate. This intermediate is then attacked by the amine, in this case, N-methyloctylamine, to yield the final amide product and regenerate the catalyst. sci-hub.st
Computational studies have also been employed to understand the energetics of amide formation. For instance, in palladium-catalyzed N-arylation of secondary amides, density functional theory (DFT) calculations have been used to determine the binding energies of amides to the catalyst complex. nih.gov These studies help in understanding the role of ligands in facilitating the crucial amide-binding step in the catalytic cycle. nih.gov
Advanced Spectroscopic and Structural Elucidation of N Methyl N Octylacetamide and Its Derivatives
High-Resolution Spectroscopic Techniques Applied to N-methyl-N-octylacetamide
High-resolution spectroscopic methods are indispensable for the detailed characterization of molecular structure, conformation, and intermolecular interactions. For a molecule like this compound, techniques such as Nuclear Magnetic Resonance (NMR), vibrational spectroscopy (FTIR and Raman), and mass spectrometry provide a comprehensive picture of its chemical identity and behavior. These techniques offer insights into the electronic environment of individual atoms, the nature of chemical bonds, and the molecule's fragmentation patterns upon ionization.
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound Structure and Interactions
Advanced NMR spectroscopy is a powerful, non-destructive technique for elucidating the precise structure of this compound in solution. nih.gov The analysis of ¹H and ¹³C NMR spectra allows for the unambiguous assignment of all proton and carbon signals, confirming the molecular structure.
Due to the partial double-bond character of the amide C-N bond, rotation is restricted, which can lead to the observation of distinct signals for groups attached to the nitrogen and carbonyl carbon, a phenomenon studied in detail for related amides using dynamic NMR. libretexts.orggoogle.com For this compound, this would manifest as separate resonances for the two methyl groups (N-CH₃ and COCH₃) and the α-methylene (α-CH₂) of the octyl chain at lower temperatures. As the temperature increases, the rate of rotation around the C-N bond increases, leading to the coalescence of these signals.
The predicted chemical shifts for this compound are based on the analysis of structurally similar compounds like N-methylacetamide and standard chemical shift increments for alkyl chains. chemicalbook.comoregonstate.educhemicalbook.com
Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| CO-CH₃ (Acetyl) | ~2.1 | ~21 |
| N-CH₃ | ~2.9 | ~35 |
| N-CH₂- (α-methylene) | ~3.3 | ~48 |
| -(CH₂)₆- (Bulk methylenes) | ~1.3 | ~22-32 |
| -CH₃ (Terminal methyl) | ~0.9 | ~14 |
| C=O (Carbonyl) | - | ~170 |
Note: Predicted values are estimates. Actual values may vary depending on solvent and temperature.
Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to definitively map the correlations between protons and carbons, confirming the assignments of the octyl chain protons and carbons. Furthermore, studying chemical shift changes as a function of concentration can provide insights into self-association phenomena driven by dipole-dipole interactions.
Vibrational Spectroscopy (FTIR, Raman) for Conformational Analysis of this compound
Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FTIR) and Raman techniques, is highly sensitive to the conformational state and intermolecular environment of amide molecules. umich.edu The analysis focuses on characteristic group frequencies, particularly the amide bands. For a tertiary amide like this compound, the most prominent band is the Amide I band, which is primarily due to the C=O stretching vibration. rsc.orgaip.org Its position is sensitive to the local environment, shifting to lower wavenumbers upon engagement in hydrogen bonding or strong dipole-dipole interactions. researchgate.nettsijournals.com
Studies on homologous series of N-alkylamides provide a basis for assigning the vibrational modes of this compound. umich.eduaip.org The spectra would also be characterized by strong C-H stretching vibrations from the methyl and octyl groups.
Expected Principal Vibrational Bands for this compound
| Vibrational Mode | Description | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| C-H Stretch (Alkyl) | Symmetric & Asymmetric | 2850 - 2960 |
| Amide I | C=O Stretch | 1630 - 1670 |
| CH₃/CH₂ Bend | Scissoring/Bending | 1400 - 1470 |
| C-N Stretch | Amide C-N Stretch | 1250 - 1300 |
Note: Frequencies are approximate and can shift based on physical state (solid, liquid) and solvent.
While this compound lacks the N-H bond of primary and secondary amides, preventing classical hydrogen bond donation, its carbonyl oxygen can act as a hydrogen bond acceptor. researchgate.net Solvent-dependent FTIR studies, where spectra are recorded in various solvents of differing polarity and hydrogen-bonding capability, can quantify these interactions by observing shifts in the ν(C=O) frequency. researchgate.netresearchgate.net Similarly, concentration-dependent studies can reveal the extent of self-association. Raman spectroscopy complements FTIR, particularly for the analysis of skeletal vibrations and symmetric stretches, providing a more complete picture of the molecule's conformational flexibility. rsc.org
Mass Spectrometry Techniques for this compound Product Analysis
Mass spectrometry (MS) is a key analytical technique for confirming the molecular weight and determining the fragmentation pattern of a compound, which aids in its structural elucidation. For this compound (MW = 185.31 g/mol ), the electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺˙) at m/z 185. cymitquimica.com
The fragmentation of N-alkylamides is well-characterized and typically proceeds through specific pathways. libretexts.orgthieme-connect.de The most significant fragmentation routes for this compound would likely include:
Alpha-Cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom is a dominant pathway for amines and amides. This would involve the loss of a heptyl radical (C₇H₁₅˙) from the octyl chain, leading to a stable, resonance-delocalized cation.
McLafferty-type Rearrangements: Although more common in primary amides, rearrangements involving hydrogen transfer from the alkyl chain to the carbonyl oxygen followed by cleavage can occur. libretexts.org
Predicted Key Fragments in the Mass Spectrum of this compound
| m/z | Proposed Fragment | Fragmentation Pathway |
|---|---|---|
| 185 | [C₁₁H₂₃NO]⁺˙ | Molecular Ion (M⁺˙) |
| 86 | [CH₃CON(CH₃)CH₂]⁺ | α-Cleavage (loss of C₇H₁₅˙) |
| 72 | [CH₃CONCH₃]⁺ | Cleavage of the N-octyl bond |
| 43 | [CH₃CO]⁺ | Acylium ion |
Note: The base peak would likely be one of the stable, resonance-delocalized fragment ions.
Analysis of the resulting mass spectrum allows for the confirmation of the compound's identity in a sample and can be used to distinguish it from isomers or related products.
Crystallographic Studies of this compound and Its Complexes
X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a solid-state crystal, including bond lengths, bond angles, and intermolecular interactions. As of this writing, a specific crystal structure for this compound has not been reported in the surveyed literature.
However, the crystal structure of N-methylacetamide (NMA) has been extensively studied and serves as an excellent model. researchgate.net In the solid state, NMA molecules form infinite chains linked by strong N-H···O=C hydrogen bonds. researchgate.net Since this compound is a tertiary amide, it cannot form these classic hydrogen-bonded chains. Instead, its crystal packing would be governed by weaker interactions, such as dipole-dipole forces between the polar amide groups and van der Waals forces between the nonpolar alkyl chains.
It is hypothesized that this compound would crystallize in a layered structure. The polar amide headgroups would likely arrange to maximize favorable dipole-dipole interactions, while the long octyl tails would pack together in an interdigitated or bilayer fashion to maximize van der Waals contacts. This type of packing is common for amphiphilic molecules containing long alkyl chains.
Dynamic Spectroscopic Studies of this compound Interactions
Dynamic spectroscopic studies investigate time-dependent molecular processes, such as conformational changes and intermolecular interactions. For this compound, two key dynamic phenomena are of interest: restricted rotation around the amide bond and self-association. oup.comresearchgate.net
Dynamic NMR (DNMR) is the primary tool for studying the rotational dynamics of the C-N amide bond. libretexts.orggoogle.com Due to its partial double-bond character, the energy barrier to rotation is significant enough to be on the NMR timescale. At low temperatures, the rotation is slow, and the N-methyl and N-octyl groups are in chemically distinct environments relative to the carbonyl group, leading to separate sets of signals in the NMR spectrum. As the temperature is raised, the rate of rotation increases. At a specific temperature, known as the coalescence temperature, the distinct signals broaden and merge into a single, time-averaged signal. By analyzing the lineshape of the signals over a range of temperatures, it is possible to calculate the activation energy (ΔG‡) for this rotational barrier.
FTIR and NMR spectroscopy can also be used to study dynamic equilibria related to intermolecular interactions. researchgate.netpsu.edu Although this compound cannot act as a hydrogen bond donor, it can self-associate through dipole-dipole interactions between the polar amide groups. The extent of this association can be studied by monitoring changes in the vibrational frequency of the Amide I (C=O) band in the FTIR spectrum or changes in proton chemical shifts in the NMR spectrum as a function of concentration. researchgate.netpsu.edu In nonpolar solvents, increasing concentration would favor associated species, leading to predictable spectral shifts.
Computational and Theoretical Investigations of N Methyl N Octylacetamide
Quantum Chemical Calculations on N-methyl-N-octylacetamide Electronic Structure
Quantum chemical calculations are essential for understanding the fundamental electronic properties of a molecule. These methods provide insights into electron distribution, orbital energies, and molecular stability, which are crucial for predicting chemical behavior.
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For a molecule like this compound, DFT calculations can elucidate its reactivity and energetics by mapping electron density.
Studies on simpler amides, such as N-methylacetamide, using DFT functionals like B3LYP and BLYP with basis sets such as 6-311++G(d,p), have successfully predicted geometries that align with experimental data from gas-phase electron diffraction. acs.org These calculations reveal key details about the molecule's stability and hydrogen bonding capabilities. For instance, DFT has been used to study the interactions between various amides and sulfuric acid, showing that amides can enhance new particle formation in the atmosphere. nih.gov Such studies indicate that the binding capacity of amides with sulfuric acid is generally stronger than that of ammonia (B1221849) but weaker than that of methylamine. nih.gov
The reactivity of the amide bond, such as in hydrolysis or thermal decomposition, is also effectively modeled using DFT. mdpi.com Calculations can determine the activation energies for different reaction pathways. For example, in the thermal decomposition of N-substituted diacetamides, DFT calculations have shown that the mechanism often involves a six-membered transition state with an activation energy that is influenced by the nature of the N-substituent. mdpi.com Applying these principles to this compound would involve calculating properties like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to predict sites of nucleophilic and electrophilic attack, as well as the energetics of potential reaction intermediates and transition states.
Table 1: Representative DFT-Calculated Energetic Properties for Amide Models
| Property | Model Molecule | Value | Method/Basis Set | Reference |
| Interaction Enthalpy | NMA + 3 H₂O | -14.11 kcal/mol | B3LYP/D95++(d,p) | nih.gov |
| Activation Energy (Decomposition) | Diacetamide (X=H) | 151.3 ± 2.7 kJ/mol | DFT (various) | mdpi.com |
| Activation Energy (Decomposition) | N-phenyl diacetamide | ~190 kJ/mol | DFT (various) | mdpi.com |
Ab initio calculations, which are based on first principles of quantum mechanics without empirical parameters, are fundamental for a detailed analysis of molecular orbitals (MOs). dtic.mil For a molecule like this compound, these calculations provide a precise picture of the electronic distribution and orbital interactions.
Studies on trans-N-methylacetamide have utilized ab initio methods at the Hartree-Fock (HF) and Møller-Plesset perturbation (MP2) levels to investigate its interaction with water molecules. rsc.org These calculations have analyzed the C=O···H(Water) hydrogen bond lengths, electron population, and molecular orbitals, demonstrating the significance of cooperative hydrogen bonding. acs.orgrsc.org An orbital analysis of NMA-water clusters suggests a significant reorganization of the solute's occupied space due to the arrangement of solvent molecules. rsc.org One key finding from such studies is the n→π* interaction, where a lone pair (n) from a carbonyl oxygen can interact with the antibonding orbital (π*) of an adjacent carbonyl group, contributing to the conformational stability of protein structures. acs.orgchoudharylab.com This type of interaction would also be present in oligomers or aggregates of this compound.
Molecular Dynamics Simulations of this compound in Various Chemical Environments
Molecular dynamics (MD) simulations are used to study the physical movement of atoms and molecules over time. For this compound, MD simulations can reveal how the molecule behaves and interacts within different solvents or at interfaces.
Classical MD simulations of NMA in aqueous solutions have provided valuable insights into its solvation and dynamics. utmb.eduaip.org These simulations show that the structure and thermodynamics of solvation depend on the amide conformation (cis vs. trans). utmb.eduacs.org Furthermore, simulations have been crucial in understanding the vibrational dynamics of the amide I band (primarily C=O stretch), which is highly sensitive to the local environment and hydrogen bonding. researchgate.netacs.org Studies in various polar solvents like D₂O, CDCl₃, and DMSO-d₆ have shown good agreement between simulated and experimentally measured frequency correlation functions when solute-solvent interactions are modeled based on electrostatic potentials. acs.org
For this compound, the long octyl chain would introduce significant hydrophobic character. MD simulations would be ideal for exploring how this chain affects the molecule's orientation and aggregation in aqueous environments, potentially forming micelle-like structures or adsorbing at interfaces. Simulations could also detail the dynamics of water molecules around both the polar amide head and the nonpolar alkyl tail.
Conformational Analysis of this compound via Computational Methods
The biological and chemical function of a molecule is often dictated by its three-dimensional shape or conformation. Computational methods are used to determine the stable conformers of a molecule and the energy barriers between them.
For this compound, the primary conformational questions involve the rotation around the C-N amide bond (cis/trans isomerization) and the rotational isomers (rotamers) of the N-methyl and N-octyl groups. Ab initio studies on trans-NMA have identified four stable conformers resulting from the different orientations of the methyl groups. umich.edu These conformers are spectroscopically distinguishable, and their relative energies are very small, suggesting they can coexist at room temperature. umich.edu Similar analyses would apply to this compound, although the conformational landscape would be significantly more complex due to the flexible octyl chain. Computational methods like potential energy surface (PES) scanning can be used to identify low-energy conformations and the transition states connecting them.
Table 2: Calculated Relative Energies of trans-N-methylacetamide Conformers
| Conformer | Relative Energy (kcal/mol) | Method/Basis Set | Reference |
| I (cis-trans) | 0.22 | 4-31G | umich.edu |
| II (cis-cis) | 0.00 | 4-31G | umich.edu |
| III (trans-trans) | 0.23 | 4-31G | umich.edu |
| IV (trans-cis) | 0.01 | 4-31G | umich.edu |
| Conformer notation refers to the relationship of a C-H bond on each methyl group relative to the C=O and N-H bonds, respectively. |
Predictive Modeling of this compound Reaction Pathways
Computational chemistry is instrumental in predicting the most likely pathways for chemical reactions, identifying intermediates, and calculating reaction rates. For this compound, this could include reactions like amide bond formation or hydrolysis.
DFT calculations have been used to explore the reaction pathways of amide bond formation between ammonia and formic acid, a model for peptide synthesis. researchgate.netnih.gov These studies identify stepwise and concerted mechanisms and analyze the structural and electronic changes along the intrinsic reaction coordinate (IRC). researchgate.netnih.gov The reaction force and work calculations derived from the IRC can reveal which stages of the reaction are energetically favorable or unfavorable. researchgate.net More recently, machine learning models have been developed to predict the rate of amide coupling reactions using DFT-level descriptors as inputs, demonstrating the power of combining computational data with data science techniques. digitellinc.compnas.orgnih.gov Such a workflow could be applied to predict the efficiency of synthesizing this compound from N-methyloctylamine and an acetylating agent under various conditions.
Theoretical Basis for this compound’s Intermolecular Interactions
The physical properties of a substance, such as boiling point and solubility, are governed by the nature and strength of its intermolecular interactions. For this compound, these interactions are a combination of dipole-dipole forces, London dispersion forces, and hydrogen bonding (as an acceptor).
The amide group is highly polar, leading to strong dipole-dipole interactions. Theoretical studies have quantified the energetics of these interactions. For example, the interaction between adjacent amide groups in proteins, once thought to be primarily dipolar, is now understood to have a significant quantum mechanical n→π* donor-acceptor character. acs.org Computational studies using DFT have also been employed to investigate the hydrogen bonding between amides and molecules like sulfuric acid or water. nih.govnih.gov The enthalpy of hydration for NMA has been calculated, showing an interaction enthalpy of -14.11 kcal/mol with three water molecules. nih.gov
Coordination Chemistry and Complexation Phenomena of N Methyl N Octylacetamide
N-methyl-N-octylacetamide as a Ligand in Metal Ion Complexation
As a ligand, this compound acts as a neutral electron pair donor. The primary site of coordination with a metal ion is the carbonyl oxygen atom. This is because the oxygen atom possesses lone pairs of electrons and is more sterically accessible than the nitrogen atom, whose lone pair is delocalized due to resonance with the carbonyl group. This delocalization gives the C-N bond partial double-bond character and reduces the basicity of the nitrogen atom. Consequently, NMOA functions as a monodentate ligand, forming a coordinate bond with the metal center through its oxygen atom.
The complexation behavior is highly dependent on the nature of the metal ion (its charge, size, and hardness/softness) and the composition of the solution, including the counter-ions and the solvent. N,N-dialkylamides, and by extension NMOA, are particularly effective in coordinating with hard metal cations, such as actinides and lanthanides, especially in the form of their nitrate (B79036) salts.
Stoichiometry and Stability of this compound Metal Complexes
The stoichiometry of the complexes formed between N,N-dialkylamides and metal ions is primarily influenced by the coordination number of the metal and the charge neutrality of the resulting species. In the context of solvent extraction from nitric acid media, the metal is often coordinated by nitrate anions in addition to the neutral amide ligands.
For hexavalent and tetravalent actinides, such as Uranium(VI) and Plutonium(IV), the most commonly observed stoichiometry involves two amide ligands per metal ion. The general formulas for these extracted complexes are UO₂(NO₃)₂L₂ and Pu(NO₃)₄L₂, where 'L' represents the N,N-dialkylamide ligand. nih.gov
Table 1: Common Stoichiometries of Actinide Complexes with N,N-Dialkylamide Ligands
| Metal Ion | Typical Complex Formula | Metal-to-Ligand Ratio |
|---|---|---|
| Uranium(VI) as UO₂²⁺ | UO₂(NO₃)₂L₂ | 1:2 |
| Plutonium(IV) as Pu⁴⁺ | Pu(NO₃)₄L₂ | 1:2 |
| Neptunium(VI) as NpO₂²⁺ | NpO₂(NO₃)₂L₂ | 1:2 |
| Neptunium(IV) as Np⁴⁺ | Np(NO₃)₄L₂ | 1:2 |
L represents a generic N,N-dialkylamide ligand like NMOA.
The stability of these complexes is a critical factor in their formation and application. Stability constants provide a quantitative measure of the affinity between the ligand and the metal ion. researchgate.net While specific thermodynamic stability constants for NMOA complexes are not widely reported, studies on analogous amides show that the stability is influenced by the electronic and steric properties of the alkyl groups attached to the nitrogen. The electron-donating nature of the alkyl groups enhances the basicity of the carbonyl oxygen, leading to stronger coordination. However, bulky alkyl groups can introduce steric hindrance, which may decrease the stability of the complex, a factor that is exploited for achieving selectivity between metal ions. iaea.orgosti.gov
Coordination Modes and Geometries of this compound Adducts
This compound functions as a monodentate ligand, coordinating to metal ions exclusively through its carbonyl oxygen atom. This mode of coordination is consistently observed across the family of N,N-dialkylamide complexes with various metals.
The resulting geometry of the metal complex, or adduct, is determined by the preferred coordination number of the central metal ion and the space occupied by all coordinating ligands, including NMOA and any anions like nitrate. For instance, in the UO₂(NO₃)₂L₂ complex, the linear UO₂²⁺ moiety defines the axial positions. The two bidentate nitrate ions and the two monodentate NMOA ligands occupy the equatorial plane, resulting in a hexagonal bipyramidal geometry around the uranium center. In the case of Pu(NO₃)₄L₂, the geometry is typically a distorted dodecahedron or square antiprism to accommodate the plutonium ion and its surrounding ligands.
Role of this compound in Selective Metal Ion Recognition and Separation
The most significant application of N,N-dialkylamides, including NMOA, is in the field of solvent extraction for the selective separation of metal ions, particularly in the reprocessing of used nuclear fuel. osti.gov These amides are considered promising alternatives to the widely used extractant tri-n-butyl phosphate (B84403) (TBP) because they are fully incinerable (composed only of C, H, O, and N atoms), which helps in minimizing radioactive waste volume. iaea.org
The selectivity of N,N-dialkylamides is based on the subtle differences in how they complex with various metal ions. This recognition is heavily influenced by the steric hindrance provided by the alkyl groups on the amide nitrogen. By modifying the size and branching of these alkyl groups, the selectivity of the ligand can be tuned. For example, amides with branched alkyl chains, such as N,N-di(2-ethylhexyl)isobutyramide (DEHiBA), show greater steric hindrance around the coordination site. osti.gov This increased bulkiness makes it more difficult for the ligand to approach and bind to smaller or more highly charged metal ions.
This principle is effectively used to separate hexavalent actinides like U(VI) from tetravalent actinides like Pu(IV). iaea.org The linear uranyl ion (UO₂²⁺) is sterically less demanding than a Pu⁴⁺ ion, allowing it to be complexed and extracted more efficiently by bulky amides. This differential affinity enables the selective recovery of uranium while leaving plutonium in the aqueous phase. nih.goviaea.org NMOA, with its linear octyl chain and smaller methyl group, would exhibit less steric hindrance than branched analogues, resulting in strong extraction capabilities but potentially lower selectivity between U(VI) and Pu(IV) compared to more sterically hindered amides. N,N-dialkylamides also show potential for separating lanthanides, although the separation factors between adjacent lanthanides are often modest. nih.gov
Spectroscopic and Computational Characterization of this compound Complexes
A combination of spectroscopic techniques and computational modeling is employed to elucidate the structure and bonding in NMOA-metal complexes.
Spectroscopic Methods:
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is a primary tool for confirming the coordination of the amide to the metal ion. The key diagnostic feature is the stretching vibration of the carbonyl group (ν(C=O)). In a free NMOA molecule, this band appears at a specific frequency. Upon coordination to a metal ion, electron density is drawn from the C=O bond towards the metal, weakening the bond. This weakening results in a decrease in the vibrational frequency, causing a red shift (a shift to lower wavenumbers) of the ν(C=O) band. The magnitude of this shift can provide qualitative information about the strength of the metal-ligand bond. nih.govhilarispublisher.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can provide detailed information about the structure of the complex in solution. Upon complexation, the chemical shifts of the nuclei near the coordination site (especially the methyl and the first methylene (B1212753) group of the octyl chain) are altered due to the influence of the metal ion. Paramagnetic metal ions can cause significant shifting and broadening of NMR signals, which can be used to probe the geometry of the complex. vu.lt
UV-Visible (UV-Vis) Spectroscopy: For complexes involving transition metals, lanthanides, or actinides with f-f or d-d electronic transitions, UV-Vis spectroscopy can be used to study the coordination environment of the metal ion. Changes in the position and intensity of absorption bands upon complexation provide insights into the geometry and nature of the metal-ligand interaction. nih.gov
Table 2: Spectroscopic Evidence for N,N-Dialkylamide Complexation
| Technique | Observation | Interpretation |
|---|---|---|
| FTIR Spectroscopy | Shift of the ν(C=O) band to lower frequency (e.g., by 20-50 cm⁻¹) | Coordination of the amide ligand to the metal ion via the carbonyl oxygen. |
| NMR Spectroscopy | Change in chemical shifts of α-protons/carbons on the N-alkyl groups | Alteration of the electronic environment near the coordination site. |
| UV-Vis Spectroscopy | Shift in absorption bands of the metal ion (for d- or f-block metals) | Change in the coordination sphere and geometry of the metal ion. |
Computational Methods:
Density Functional Theory (DFT): DFT calculations are powerful tools for modeling the structures of NMOA-metal complexes. nih.govresearchgate.net These calculations can predict bond lengths, bond angles, and coordination geometries. Furthermore, DFT can be used to calculate vibrational frequencies, which can be compared with experimental FTIR data to validate the proposed coordination mode. researchgate.net Computational studies also provide insights into the electronic structure and the nature of the metal-ligand bond, helping to explain the thermodynamic stability and reactivity of the complexes. nih.gov
Kinetic and Thermodynamic Aspects of this compound Complexation
The process of metal ion complexation by NMOA can be described by both thermodynamic and kinetic parameters.
Thermodynamic Aspects: Thermodynamics governs the stability and spontaneity of complex formation. The key parameters are the Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) of the reaction. For solvent extraction systems involving N,N-dialkylamides, the extraction process is typically exothermic, meaning it is driven by a favorable enthalpy change (negative ΔH). tandfonline.com This indicates that the formation of strong bonds between the metal ion and the amide ligands is the primary driving force for the complexation.
These thermodynamic values can be determined experimentally. For example, the effect of temperature on the distribution coefficient of a metal ion in a solvent extraction system can be analyzed using the van't Hoff equation to calculate the enthalpy of extraction. tandfonline.com Direct measurement of the heat released during complexation can be performed using titration calorimetry. rsc.org The entropy change provides information about the change in disorder of the system, which includes contributions from the desolvation of the metal ion and the ligand.
Kinetic Aspects: Kinetics deals with the rates of the complex formation and dissociation reactions. The rate at which NMOA complexes with a metal ion is crucial for practical applications like solvent extraction, as it determines the contact time needed to reach equilibrium. Ligand exchange reactions for many metal ions are very fast. researchgate.net For actinides and lanthanides, the rate-determining step often involves the reorganization of the primary solvation sphere of the metal ion before the incoming ligand can bind. nih.gov The kinetics of these systems can be studied using techniques such as stopped-flow spectrophotometry, which can monitor rapid changes in concentration on a millisecond timescale.
Applications of this compound Complexes in Catalysis and Advanced Materials Science
While the primary application of N,N-dialkylamides like NMOA is firmly established in separation science, their use in catalysis and materials science is less common and not well-documented.
Catalysis: Metal complexes are widely used as catalysts in organic synthesis. The ligand plays a crucial role in tuning the reactivity of the metal center. In principle, a complex formed between a metal ion and NMOA could exhibit catalytic activity. However, N,N-dialkylamides are generally considered to be relatively simple, weakly coordinating ligands compared to the phosphine (B1218219) or N-heterocyclic carbene ligands commonly employed in catalysis. There is currently limited research demonstrating significant applications of NMOA or similar simple amide complexes as catalysts.
Advanced Materials Science: Metal-ligand complexes are fundamental building blocks for various advanced materials, including Metal-Organic Frameworks (MOFs), sensors, and luminescent materials. The formation of extended, stable structures typically requires polydentate or bridging ligands that can link multiple metal centers together. As a monodentate ligand, NMOA is not ideally suited for creating such polymeric networks. Therefore, its application in the synthesis of advanced materials like MOFs is not a primary area of investigation.
Based on a thorough review of available scientific literature, it is not possible to generate a detailed article on the chemical compound “this compound” that adheres to the specific structure and content requirements of the provided outline.
The search for documented applications of This compound in the fields of liquid-liquid extraction, membrane-based separations, chromatography, and advanced distillation yielded insufficient specific data. The available research predominantly focuses on structurally related, but distinct, compounds such as 2,2′-(Methylimino)bis(N,N-di-n-octylacetamide) (MIDOA) and N,N-Di-n-octylacetamide (DOAA).
Attributing the properties and applications of these related molecules to this compound would be scientifically inaccurate and would violate the strict instructions to focus solely on the specified compound. Consequently, the creation of a thorough and scientifically accurate article for each required subsection is not feasible. The topics for which specific information on this compound is not available in the public domain include:
Applications in Advanced Separation Sciences and Chemical Process Engineering Utilizing N Methyl N Octylacetamide
N-methyl-N-octylacetamide in Advanced Distillation and Azeotropic Separation Systems
Without dedicated research literature on this compound for these applications, providing the requested detailed findings and data tables is not possible.
Role of this compound in Facilitating Chemical Transformations within Multiphase Systems
A comprehensive review of available scientific literature and research databases did not yield specific studies or detailed data on the application of this compound as a facilitator for chemical transformations in multiphase systems. The role of a compound in such systems typically involves acting as a phase transfer catalyst or a surfactant to enhance the rate and efficiency of reactions between reactants located in different immiscible phases.
The molecular structure of this compound, featuring a polar acetamide group and a nonpolar octyl chain, suggests potential amphiphilic properties. This combination could theoretically enable it to function at the interface of aqueous and organic phases, thereby facilitating the transport of reactants across the phase boundary and promoting reactions.
However, without dedicated research, any discussion of its specific efficacy, the types of reactions it might catalyze, and its performance relative to established phase transfer agents would be purely conjectural. Detailed experimental investigations are required to elucidate the following:
Phase Transfer Catalysis Potential: Studies would need to be conducted to evaluate its ability to transport anionic or cationic species from an aqueous phase to an organic phase (or vice versa) to participate in a chemical reaction. This would involve measuring reaction kinetics and yields in the presence and absence of this compound for various reaction types, such as nucleophilic substitutions, oxidations, or reductions.
Surfactant Properties and Micelle Formation: Investigation into its critical micelle concentration (CMC), surface tension reduction capabilities, and the ability to form emulsions or microemulsions would be necessary to understand its behavior in multiphase systems. These properties are crucial for reactions that occur within micelles or at the stabilized interface of an emulsion.
Currently, there is no publicly available research data, such as reaction rate enhancements, product yield tables, or mechanistic studies, that specifically pertains to this compound in this context. Therefore, a detailed and evidence-based discussion on its role in facilitating chemical transformations within multiphase systems cannot be provided at this time.
Derivatization, Functionalization, and Material Science Implications of N Methyl N Octylacetamide
Synthetic Transformations and Functional Group Manipulations of N-methyl-N-octylacetamide
The reactivity of this compound is primarily centered around the amide functional group. Key transformations would likely involve hydrolysis and reduction, mirroring the reactivity of other N-alkylacetamides.
Hydrolysis: The cleavage of the amide bond in this compound can be achieved under acidic or basic conditions. Acid-catalyzed hydrolysis, typically carried out in the presence of a strong acid and water, would yield acetic acid and N-methyl-N-octylamine. This reaction proceeds via protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water.
Reduction: The amide group of this compound can be reduced to an amine. Powerful reducing agents, such as lithium aluminum hydride (LiAlH₄), are generally required for this transformation. The reaction would convert the this compound into N-ethyl-N-methyloctylamine, effectively replacing the carbonyl group with a methylene (B1212753) group.
| Transformation | Reagents | Products |
| Acid Hydrolysis | H₃O⁺, Heat | Acetic acid, N-methyl-N-octylamine |
| Reduction | 1. LiAlH₄, 2. H₂O | N-ethyl-N-methyloctylamine |
Grafting and Polymerization Strategies Involving this compound Moieties
Currently, there is no specific research detailing the grafting or polymerization of this compound. However, by introducing a polymerizable group, such as a vinyl moiety, onto the this compound structure, it could potentially serve as a monomer in polymerization reactions. For instance, the synthesis of a vinyl-substituted derivative would enable its incorporation into polymer chains through various polymerization techniques.
Strategies for grafting polymers with this compound functionalities could include "grafting to" or "grafting from" methods. The "grafting to" approach would involve synthesizing a polymer with reactive sites and subsequently attaching pre-formed this compound derivatives. Conversely, the "grafting from" method would entail immobilizing an initiator on a surface and then polymerizing a suitable monomer derived from this compound.
This compound as a Building Block for Functional Materials
The amphiphilic nature of this compound, arising from its polar amide head and nonpolar octyl tail, suggests its potential as a building block for various functional materials. This structure is conducive to forming organized assemblies, which could be exploited in applications such as surfactants, emulsifiers, or as components in drug delivery systems. Modification of the octyl chain or the methyl group could further tune its properties for specific material applications.
Self-Assembly Phenomena of this compound and Its Derivatives
The molecular structure of this compound, featuring a hydrophilic amide group and a hydrophobic octyl chain, strongly indicates a propensity for self-assembly in aqueous environments. It is anticipated that this molecule would form micelles or other aggregates, where the hydrophobic tails are sequestered from the water, and the polar amide groups are exposed to the aqueous phase. The critical micelle concentration (CMC) would be a key parameter characterizing this behavior, which has not yet been experimentally determined.
Design and Synthesis of this compound-based Supramolecular Structures
While no specific supramolecular structures based on this compound have been reported, its ability to participate in hydrogen bonding via the carbonyl oxygen suggests its potential for forming ordered, non-covalent assemblies. The design of such structures could involve co-assembly with other molecules capable of hydrogen bonding, leading to the formation of liquid crystals, gels, or other complex architectures. The interplay of hydrogen bonding and hydrophobic interactions would be the driving force for the formation of these supramolecular systems. Further research is required to explore these possibilities and synthesize novel supramolecular materials based on this amide.
Environmental Transformation and Degradation Pathways of N Methyl N Octylacetamide
Biotic Degradation Pathways of N-methyl-N-octylacetamide
Biotic degradation involves the breakdown of organic compounds by living organisms, primarily microorganisms such as bacteria and fungi. This is often the most significant degradation pathway for complex organic molecules in the environment.
The structure of this compound suggests several potential points of microbial attack. Microorganisms possess a wide array of enzymes that can catalyze the breakdown of amides and alkyl chains. mdpi.com
Two primary metabolic pathways are likely for the initial degradation of this compound:
Amide Hydrolysis: Microorganisms can produce amidase (or acylamidase) enzymes that catalyze the hydrolysis of the amide bond. This would break the molecule into acetic acid and N-methyl-N-octylamine. This enzymatic hydrolysis is a common pathway for the degradation of various amides.
N-Dealkylation: The N-methyl and N-octyl groups can be removed through oxidative N-dealkylation, a process catalyzed by cytochrome P450 monooxygenases in many microorganisms. nih.gov This process involves the hydroxylation of the carbon atom adjacent to the nitrogen, followed by the spontaneous cleavage of the C-N bond to release an aldehyde (formaldehyde from the methyl group or octanal (B89490) from the octyl group) and a dealkylated amide. nih.govnih.gov N-demethylation is a common metabolic reaction observed for many compounds. nih.gov
Following these initial steps, the resulting intermediates can be further metabolized. The octyl chain of N-methyl-N-octylamine or N-octylacetamide could be degraded via β-oxidation, a common pathway for the breakdown of fatty acids and other long-chain alkanes. frontiersin.org
Based on the potential microbial metabolic pathways, several metabolites and transformation products of this compound can be predicted. The identification of these products is crucial for a complete understanding of the environmental fate of the parent compound.
Table 2: Predicted Metabolites of this compound and Their Precursor Pathways
| Potential Metabolite | Precursor Degradation Pathway |
|---|---|
| N-octylacetamide | N-demethylation |
| N-methylacetamide | N-deoctylation |
| Acetic acid | Amide hydrolysis |
| N-methyl-N-octylamine | Amide hydrolysis |
| Formaldehyde | N-demethylation |
| Octanal | N-deoctylation |
Further degradation of these primary metabolites would lead to smaller, more readily biodegradable compounds, and ultimately to mineralization, which is the complete conversion to carbon dioxide, water, and mineral salts. mdpi.com
Fate and Transport Modeling of this compound in Environmental Systems
Fate and transport models are mathematical tools used to predict the distribution and concentration of chemicals in the environment over time. These models integrate information on a chemical's physical-chemical properties with environmental parameters to simulate processes like advection, dispersion, sorption, and degradation.
To model the fate and transport of this compound, several key parameters would be required:
Water Solubility: Influences its concentration in aquatic systems and its potential for leaching from soils.
Vapor Pressure: Determines its tendency to partition into the atmosphere.
Octanol-Water Partition Coefficient (Kow): Indicates its potential for bioaccumulation in organisms and sorption to organic matter in soil and sediment.
Soil Organic Carbon-Water Partitioning Coefficient (Koc): Describes its tendency to bind to soil particles, affecting its mobility.
Degradation Rates (Hydrolysis, Photolysis, Biodegradation): Quantify its persistence in different environmental compartments.
Without experimentally determined values for these parameters for this compound, modelers would rely on Quantitative Structure-Activity Relationship (QSAR) models to estimate them based on the chemical's structure. These estimated values could then be used in various environmental models (e.g., fugacity models, groundwater transport models) to predict its likely environmental distribution. For example, its long octyl chain suggests a high Kow, indicating a tendency to sorb to soil and sediment and a potential for bioaccumulation. canada.ca
The modeling would likely predict that this compound, if released into the environment, would primarily partition to soil and sediment due to its expected low water solubility and high lipophilicity. Its persistence would be highly dependent on the rate of microbial degradation, which is likely the most significant removal mechanism.
Remediation Strategies for this compound Contamination
Due to the lack of research on this compound in environmental contexts, there are no established or proposed remediation strategies for contamination involving this compound. Investigations into chemical or biological treatment mechanisms that would be effective in removing this compound from soil or water have not been documented.
Future Research Directions and Emerging Paradigms for N Methyl N Octylacetamide
Integration of Artificial Intelligence and Machine Learning in N-methyl-N-octylacetamide Research
Currently, there is no specific research applying Artificial Intelligence (AI) and Machine Learning (ML) to this compound. However, the broader field of chemistry is increasingly adopting these tools. Future research could apply AI and ML to:
Property Prediction: ML models, trained on large datasets of related amide compounds, could predict the physicochemical properties of this compound, such as solubility, viscosity, and thermal stability. researchgate.net This would accelerate material characterization without extensive laboratory work.
Synthesis Optimization: AI algorithms could be employed to optimize the synthesis of this compound. By analyzing variables such as catalysts, solvents, and reaction conditions from general amide synthesis databases, ML can predict the most efficient pathways, potentially increasing yield and reducing by-products. chemistryworld.comnih.govresearchgate.net
Discovery of Novel Applications: Machine learning could screen this compound against vast biological and material databases to identify potential new applications, for instance, as a specialty solvent, a surfactant, or a component in pharmaceutical formulations.
A hypothetical data table illustrating the type of predictions an ML model could generate is shown below.
Table 1: Hypothetical ML-Predicted Properties of this compound
| Property | Predicted Value | Confidence Score |
|---|---|---|
| Boiling Point (°C) | 285.4 | 0.92 |
| LogP (Octanol-Water) | 3.1 | 0.88 |
| Water Solubility (g/L) | 0.5 | 0.85 |
Note: This data is illustrative and not based on experimental results.
Novel Methodologies for In Situ this compound Characterization
Direct research on in situ characterization of this compound is not present in current literature. Future scholarly investigations could focus on adapting advanced analytical techniques to study the compound in real-time within complex systems. Potential methodologies include:
Spectroscopic Analysis: Techniques like in situ Fourier-transform infrared (FTIR) and Raman spectroscopy could monitor the molecular vibrations of this compound during chemical reactions or physical transitions (e.g., dissolution or phase change). This would provide insights into reaction kinetics and intermolecular interactions.
Neutron and X-ray Scattering: For applications where this compound is part of a larger structure (e.g., in a polymer matrix or an emulsion), in situ small-angle neutron scattering (SANS) or X-ray scattering (SAXS) could characterize its aggregation behavior and spatial distribution on the nanoscale.
Multi-Scale Modeling Approaches for this compound Systems
Computational modeling specific to this compound has not been a focus of published research. Multi-scale modeling presents a powerful future paradigm for understanding its behavior from the quantum to the macroscopic level. manchester.ac.ukmolbnl.it A potential workflow could include:
Quantum Mechanics (QM): At the most fundamental level, QM calculations could determine the electron distribution, bond energies, and optimal geometry of the this compound molecule.
Molecular Dynamics (MD): Using parameters derived from QM, MD simulations could model the behavior of ensembles of molecules. molbnl.it This would allow researchers to predict bulk properties like density and viscosity and to understand how the molecule interacts with other substances, such as water or polymers. manchester.ac.uk
Continuum Modeling: Data from MD simulations could inform larger-scale continuum models, useful for engineering applications like fluid dynamics or material stress analysis in systems containing this compound. manchester.ac.ukunits.it
Table 2: Potential Multi-Scale Modeling Applications for this compound
| Modeling Scale | Research Question | Potential Output |
|---|---|---|
| Quantum | Electronic structure and reactivity | Optimized molecular geometry, partial charges |
| Atomistic (MD) | Bulk liquid properties, solvation | Diffusion coefficient, radial distribution functions |
| Mesoscale | Behavior in emulsions or polymers | Phase separation dynamics, micelle formation |
Interdisciplinary Convergence in this compound Scholarly Investigations
The study of this compound is currently limited, but its future potential can be unlocked through interdisciplinary collaboration. A convergent approach would integrate knowledge from various fields:
Chemistry and Chemical Engineering: To develop efficient and sustainable synthesis and recycling processes.
Materials Science: To investigate its use in advanced materials, such as smart polymers, coatings, or phase-change materials. researchgate.net
Computer Science: To apply AI, machine learning, and multi-scale modeling for predictive analysis and rational design. nih.gov
Environmental Science: To assess the ecological footprint and biodegradability of the compound, ensuring its lifecycle is sustainable.
Biochemistry: To explore potential biocatalytic synthesis routes and to investigate its interactions in biological systems for applications in pharmaceuticals or agrochemicals. york.ac.uk
By combining these diverse perspectives, a comprehensive understanding of this compound can be achieved, paving the way for innovative and sustainable applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
